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Introduction to N4-Acetylcytosine (ac4C)

N4-acetylcytosine (ac4C) is a highly conserved post-transcriptional RNA modification found in
all domains of life. This modification, where an acetyl group is added to the N4 position of
cytosine, is catalyzed by the enzyme N-acetyltransferase 10 (NAT10) and its homologs.[1][2]
Emerging evidence highlights the critical role of ac4C in regulating various aspects of RNA
metabolism, including mMRNA stability, translation efficiency, and localization.[2][3] Dysregulation
of ac4C levels has been implicated in several human diseases, including cancer, making the
development of robust detection and quantification methods crucial for both basic research and
therapeutic development.[4]

This document provides detailed application notes and protocols for the two primary chemical
labeling techniques used to study ac4C: acetylated RNA immunoprecipitation sequencing
(acRIP-seq) and N4-acetylcytidine sequencing (ac4C-seq), including a variation known as
RedaC:T-seq.

Comparison of ac4C Labeling Techniques

The choice between acRIP-seq and ac4C-seq depends on the specific research question, as
each method offers distinct advantages and limitations.
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acRIP-seq (Antibody-

ac4C-seq / RedaC:T-seq

Feature .
Based) (Chemical-Based)
Chemical reduction of ac4C to
Immunoprecipitation of ac4C- a tetrahydro-ac4C
Principle containing RNA fragments intermediate, which induces a
using a specific antibody. C-to-T transition during reverse
transcription.
Lower resolution, identifies Single-nucleotide resolution,
Resolution enriched regions of ac4C (100-  precisely maps individual ac4C
200 nt). sites.
) o Quantitative, allows for the
o Semi-quantitative, based on o o
Quantification ] ] determination of modification
enrichment levels over input. o o
stoichiometry at specific sites.
- High signal-to-noise ratio due - Precise mapping of
to antibody-based enrichment.-  modification sites.-
Advantages

Well-established and widely

used.

Quantitative assessment of

ac4cC levels.

Disadvantages

- Potential for antibody cross-
reactivity and non-specific
binding.- Lower resolution
does not pinpoint the exact

modified base.

- Can be technically
challenging.- Potential for
incomplete chemical

conversion.

Typical Applications

- Transcriptome-wide
screening for ac4C-enriched
regions.- Identifying novel RNA
targets of NAT10.

- Validating ac4C sites
identified by acRIP-seq.-
Studying the dynamics of ac4C

modification at specific sites.

Experimental Protocols
Acetylated RNA Immunoprecipitation Sequencing
(acRIP-seq) Protocol

This protocol is adapted from Arango et al., 2019, Bio-protocol.
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I. RNA Preparation and Fragmentation
e Poly(A) RNA Isolation:
o Start with high-quality total RNA.

o Isolate poly(A) RNA using oligo(dT) magnetic beads according to the manufacturer's
instructions. This step enriches for mRNA.

e RNA Fragmentation:

[e]

Resuspend 20 pg of poly(A) RNA in 180 uL of nuclease-free water.

o

Add 20 pL of 10x RNA Fragmentation Buffer.

[¢]

Incubate at 94°C for 5 minutes in a thermal cycler.

[e]

Immediately place the reaction on ice to stop fragmentation.

[e]

Precipitate the fragmented RNA using standard ethanol precipitation methods.
[I. Immunoprecipitation
e Antibody-Bead Conjugation:

o Wash Protein G magnetic beads with IP buffer (150 mM NacCl, 10 mM Tris-HCI pH 7.5,
0.1% IGEPAL CA-630).

o Incubate the beads with anti-ac4C antibody (or IgG control) in IP buffer for 1 hour at 4°C
with rotation.

o Wash the antibody-conjugated beads three times with IP buffer.
e Immunoprecipitation Reaction:
o Resuspend the fragmented RNA in IP buffer.

o Add the antibody-conjugated beads to the RNA solution.
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o Incubate for 2 hours at 4°C with rotation.
e Washing:

o Wash the beads five times with IP buffer to remove non-specifically bound RNA.
e Elution:

o Elute the bound RNA from the beads using an appropriate elution buffer (e.g., containing
Proteinase K) according to the antibody manufacturer's instructions.

o Purify the eluted RNA using a suitable RNA clean-up kit or ethanol precipitation.
. Library Preparation and Sequencing
e Library Construction:

o Construct sequencing libraries from the immunoprecipitated RNA and an input control
sample (fragmented RNA that did not undergo immunoprecipitation) using a directional
RNA library preparation kit (e.g., NEBNext® Ultra™ Il Directional RNA Library Prep Kit).

e Sequencing:

o Perform high-throughput sequencing on an lllumina platform.

N4-Acetylcytidine Sequencing (ac4C-seq /| RedaC:T-seq)
Protocol

This protocol is a composite based on the principles of ac4C-seq and the detailed steps of
RedaC:T-seq from Arango et al., 2022.

[. RNA Preparation
o Total RNA Isolation:

o lIsolate total RNA from cells or tissues using a standard method like TRIzol extraction.
Ensure high quality and purity of the RNA.
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Ribosomal RNA (rRNA) Depletion:

o Remove ribosomal RNA from the total RNA sample using a commercially available rRNA
depletion kit. This step is crucial for enriching mRNA and other non-rRNA species.

. Chemical Reduction of ac4C

Reduction Reaction:

o To the ribo-depleted RNA, add a freshly prepared solution of sodium borohydride (NaBHa)
in a suitable buffer (e.g., as described in Arango et al., 2022).

o Incubate the reaction under the conditions specified in the original protocol (e.g.,
temperature and duration) to reduce ac4C to tetrahydro-ac4cC.

o As a negative control, perform a mock treatment without NaBHa.
RNA Purification:

o Purify the RNA from the reduction reaction using an RNA clean-up kit or ethanol
precipitation to remove the reducing agent and other reaction components.

[ll. Library Preparation and Sequencing

RNA Fragmentation:

o Fragment the purified RNA to the desired size range (e.g., 100-200 nt) using enzymatic or
chemical fragmentation methods.

Library Construction:

o Construct sequencing libraries from the fragmented, reduced RNA and the mock-treated
control RNA. During reverse transcription, the tetrahydro-ac4C will be read as a thymine
(T) by the reverse transcriptase, resulting in a C-to-T conversion in the cDNA.

Sequencing:

o Perform high-throughput sequencing.
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IV. Data Analysis
 Align the sequencing reads to the reference genome or transcriptome.

« ldentify C-to-T mismatches that are significantly enriched in the NaBHa-treated sample
compared to the mock-treated control. These positions represent the ac4C sites.

Visualizations
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Caption: Workflow for acetylated RNA immunoprecipitation sequencing (acRIP-seq).
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Caption: Workflow for N4-acetylcytidine sequencing (ac4C-seg/RedaC:T-seq).

Signaling Pathways Involving N4-Acetylcytosine
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ac4C, through the action of NAT10, has been implicated in various cellular signaling pathways,
particularly in the context of cancer.
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Caption: Simplified signaling pathway of NAT10-mediated ac4C in cancer.

Conclusion

The development of acRIP-seq and ac4C-seq has significantly advanced our ability to study
the epitranscriptomic mark N4-acetylcytosine. While acRIP-seq is a powerful tool for
transcriptome-wide screening of ac4C-enriched regions, ac4C-seq and its variants provide the
means for precise, quantitative mapping at single-nucleotide resolution. The detailed protocols
and comparative data presented here serve as a valuable resource for researchers
investigating the role of ac4C in gene regulation, cellular function, and disease. The continued
application of these techniques will undoubtedly deepen our understanding of this important
RNA modification and may unveil new therapeutic targets for a range of human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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